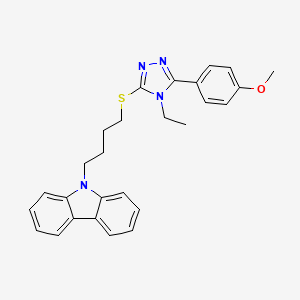
9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a carbazole group, a 1,2,4-triazole group, and a thioether linkage . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planar structure of the carbazole and triazole rings and the geometry around the sulfur atom in the thioether linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbazole and triazole rings and the thioether linkage. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbazole and triazole rings could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Organic Electronics and Electrochromic Materials
Carbazole derivatives have been extensively studied for their potential applications in organic electronics and electrochromic devices. For example, novel donor-acceptor type monomers, including carbazole-based compounds, have shown promising electrochemical activity and distinctive UV-vis absorption spectra due to the introduction of acceptor groups with varying polarity. Such materials can undergo electropolymerization to form films that display well-defined oxidation and reduction processes, alongside significant optical contrasts and switching times in their electrochromic applications (Hu et al., 2013). Moreover, carbazole and phenyl-methanone units have been integrated to create new electrochromic materials that exhibit reasonable optical contrasts and fast switching times, highlighting their potential for use in smart windows and display technologies (Hu et al., 2013).
Antimicrobial Activities
Carbazole derivatives have also been investigated for their antimicrobial properties. For instance, new heterocyclic derivatives of 9H-carbazole have been prepared and evaluated as antimicrobial agents. These compounds were synthesized through various chemical reactions, leading to products that were tested and showed effectiveness against microbial growth (Salih et al., 2016). This research highlights the potential of carbazole derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant microbial strains.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-[4-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4OS/c1-3-30-26(20-14-16-21(32-2)17-15-20)28-29-27(30)33-19-9-8-18-31-24-12-6-4-10-22(24)23-11-5-7-13-25(23)31/h4-7,10-17H,3,8-9,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYYAJNISGWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)
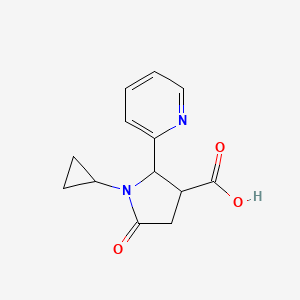
![(3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/no-structure.png)
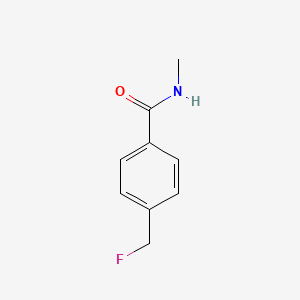
![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)
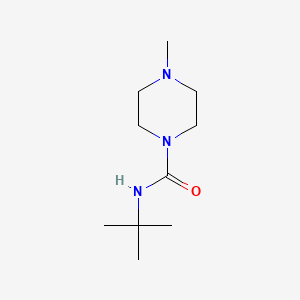
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)
![2-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2841907.png)
![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)
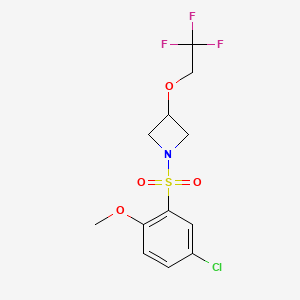
![2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841912.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)
![[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2841918.png)